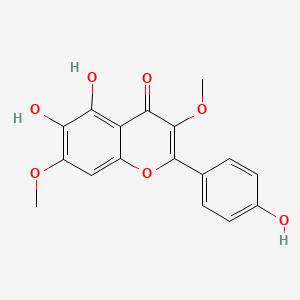

5,6,4'-Trihydroxy-3,7-dimethoxyflavone

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H14O7 |

|---|---|

Molecular Weight |

330.29 g/mol |

IUPAC Name |

5,6-dihydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxychromen-4-one |

InChI |

InChI=1S/C17H14O7/c1-22-11-7-10-12(14(20)13(11)19)15(21)17(23-2)16(24-10)8-3-5-9(18)6-4-8/h3-7,18-20H,1-2H3 |

InChI Key |

QXSBUADZOSXXPZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone: Natural Sources, Discovery, and Biological Interactions

A Note on Nomenclature: Scientific literature predominantly refers to a closely related compound, 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone (5-TDMF). It is highly probable that this is the compound of interest for this technical guide. This document will proceed with a comprehensive analysis of 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone, while also acknowledging other related chemical structures.

Introduction

5,6,4'-Trihydroxy-7,3'-dimethoxyflavone is a naturally occurring flavonoid that has garnered interest within the scientific community for its potential therapeutic properties. As a member of the flavone (B191248) subclass of flavonoids, it is characterized by a specific hydroxylation and methoxylation pattern on its C6-C3-C6 backbone. This substitution pattern is crucial for its biological activity, which includes potent antioxidant and anti-inflammatory effects. This technical guide provides a detailed overview of its natural sources, discovery, experimental protocols for its isolation, and its interaction with key cellular signaling pathways.

Natural Sources and Discovery

The discovery of 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone is intrinsically linked to phytochemical investigations of various plant species. It has been identified as a significant constituent in a select number of plants, as detailed in the table below.

| Plant Species | Family | Common Name | Reference |

| Anisomeles ovata | Lamiaceae | Catmint | [1][2] |

| Thymbra capitata | Lamiaceae | Conehead thyme | [3] |

| Thymus saturejoides | Lamiaceae | - | [3] |

While the precise timeline and initial discovery of 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone are not extensively documented in a singular historical account, its identification is the result of ongoing phytochemical screening of medicinal plants. Notably, it has been described as one of the major flavonoids in the methanol (B129727) extract of Anisomeles ovata, a plant with a history of use in traditional medicine for treating inflammatory conditions.[1]

Experimental Protocols

The isolation and purification of 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone from its natural sources employ standard phytochemical techniques. The following is a generalized experimental protocol based on methodologies for isolating flavonoids from plant materials.

General Isolation and Purification Protocol

1. Plant Material Preparation:

-

The whole plant or specific parts (e.g., aerial parts) are collected and air-dried in a shaded, well-ventilated area to prevent the degradation of phytochemicals.

-

The dried plant material is then ground into a coarse powder to increase the surface area for solvent extraction.

2. Extraction:

-

The powdered plant material is subjected to solvent extraction, typically using methanol or ethanol, at room temperature.

-

The mixture is macerated for a prolonged period (e.g., 72 hours) with occasional agitation to ensure thorough extraction.

-

The process is often repeated multiple times with fresh solvent to maximize the yield of the crude extract.

-

The collected filtrates are then combined and concentrated under reduced pressure using a rotary evaporator at a controlled temperature (typically below 45°C) to obtain the crude extract.

3. Fractionation:

-

The crude extract is suspended in a hydroalcoholic solution (e.g., 90% methanol in water) and subjected to liquid-liquid partitioning with solvents of increasing polarity.

-

Initially, a non-polar solvent like n-hexane is used to remove lipids and other non-polar compounds.

-

Subsequently, partitioning with solvents such as dichloromethane (B109758) and ethyl acetate (B1210297) allows for the separation of compounds based on their polarity. Flavonoids are often concentrated in the ethyl acetate fraction.

-

Each fraction is concentrated to dryness for further analysis.

4. Chromatographic Purification:

-

The flavonoid-rich fraction (typically the ethyl acetate fraction) is subjected to column chromatography for further purification.

-

Silica gel is a commonly used stationary phase.

-

Elution is performed using a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of hexane, ethyl acetate, and methanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing the target compound, as identified by its Rf value and visualization under UV light (with or without a spraying reagent like aluminum chloride), are pooled and concentrated.

-

Final purification to obtain the pure compound may require further chromatographic steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC).

5. Structure Elucidation:

-

The structure of the isolated compound is confirmed using various spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): To elucidate the detailed chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the characteristic absorption maxima of flavonoids.

-

Signaling Pathways and Biological Activity

Research has shown that 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone exhibits significant anti-inflammatory properties by modulating key signaling pathways.

Interference with NF-κB and MAPK Signaling Pathways

Anisomeles ovata, a primary source of 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone, has been traditionally used to treat inflammatory ailments. Studies on the pure compound have revealed that it interferes with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2] These pathways are central to the inflammatory response.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone has been shown to inhibit this process, thereby reducing the production of inflammatory mediators.

The MAPK pathway, which includes kinases like ERK, JNK, and p38, is another critical regulator of inflammation. This pathway is also activated by inflammatory stimuli and plays a role in the activation of NF-κB and the production of pro-inflammatory cytokines. The inhibitory action of 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone on this pathway contributes to its overall anti-inflammatory effect.

Mandatory Visualizations

Experimental Workflow for Isolation

Caption: Generalized workflow for the isolation of 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone.

Signaling Pathway Inhibition

Caption: Inhibition of NF-κB and MAPK signaling pathways by 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone.

References

- 1. The Inhibitory Mechanisms Study of 5,6,4′-Trihydroxy-7,3′-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Inhibitory Mechanisms Study of 5,6,4'-Trihydroxy-7,3'-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone | C17H14O7 | CID 10359254 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,4'-Trihydroxy-3,7-dimethoxyflavone is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are of significant interest to the scientific community due to their wide range of biological activities and potential therapeutic applications. A thorough understanding of the fundamental physicochemical properties of this compound is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a visualization of a potential signaling pathway and an experimental workflow.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄O₇ | [1][2] |

| Molecular Weight | 330.29 g/mol | [1][3] |

| IUPAC Name | 5,6-dihydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxychromen-4-one | [1] |

| Predicted pKa | 5.99 ± 0.40 | [2] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 7 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Topological Polar Surface Area | 105 Ų | [2] |

| CAS Number | 56226-95-0 | [2] |

Experimental Protocols

Determination of Aqueous Solubility using the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in an aqueous buffer.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

2 mL microcentrifuge tubes

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a 2 mL microcentrifuge tube containing a known volume of PBS (e.g., 1 mL).

-

Equilibration: Place the tubes in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.

-

Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent (e.g., methanol or DMSO) to a concentration within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method. A reverse-phase C18 column is typically used for flavonoids. The mobile phase could consist of a gradient of methanol and water (with 0.1% formic acid). Detection is typically performed using a UV detector at the wavelength of maximum absorbance for the flavonoid.

-

Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve.

-

Calculation of Solubility: Calculate the solubility of the compound in the aqueous buffer, taking into account the dilution factor.

Determination of pKa by UV-Vis Spectroscopy

Objective: To experimentally determine the acid dissociation constant (pKa) of the hydroxyl groups of this compound.

Materials:

-

This compound

-

A series of buffers with a wide range of pH values (e.g., from pH 2 to pH 12)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

-

Preparation of Test Solutions: For each pH buffer, prepare a test solution by adding a small, constant volume of the stock solution to a known volume of the buffer. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the pH and the compound's spectrum.

-

UV-Vis Spectral Measurement: Record the UV-Vis absorption spectrum of each test solution over a relevant wavelength range (e.g., 200-500 nm).

-

Data Analysis: The pKa value can be determined by plotting the absorbance at a specific wavelength (where the spectral shift upon ionization is maximal) against the pH. The pKa is the pH at which the concentrations of the protonated and deprotonated forms are equal, which corresponds to the midpoint of the resulting sigmoidal curve.

Potential Signaling Pathway and Experimental Workflow Visualization

While the specific biological activities of this compound are not extensively documented, a closely related compound, 5,6,4'-trihydroxy-7,3'-dimethoxyflavone, has been shown to possess anti-inflammatory and antioxidant properties by interfering with the NF-κB and MAPK signaling pathways. The following diagram illustrates a potential mechanism of action.

Caption: Potential anti-inflammatory signaling pathway of this compound.

The following diagram illustrates the experimental workflow for determining the aqueous solubility of the compound.

Caption: Experimental workflow for aqueous solubility determination.

Conclusion

This technical guide has summarized the fundamental physicochemical properties of this compound, provided detailed experimental protocols for the determination of its solubility and pKa, and visualized a potential signaling pathway and an experimental workflow. The provided information serves as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this flavonoid. The lack of extensive experimental data highlights the need for further research to fully characterize this compound.

References

The Biological Activities of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone: A Comprehensive Literature Review

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse group of polyphenolic compounds ubiquitously found in plants, have long been recognized for their broad spectrum of biological activities and potential therapeutic applications. Among these, polymethoxyflavones (PMFs) have garnered significant attention due to their enhanced metabolic stability and bioavailability. This technical guide provides a comprehensive review of the available scientific literature on the biological activities of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone. It is important to note that literature specifically referencing this precise nomenclature is scarce. However, extensive research exists for a structurally analogous compound, 5,6,4'-trihydroxy-7,3'-dimethoxyflavone (B1249847) (5-TDMF). This document will primarily focus on the activities of 5-TDMF, with the strong assumption that it is either identical or exhibits very similar biological properties to the target compound. This review aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by summarizing quantitative data, detailing experimental methodologies, and visualizing key signaling pathways.

Core Biological Activities

The primary biological activities attributed to 5,6,4'-trihydroxy-7,3'-dimethoxyflavone (5-TDMF) are its potent antioxidant and anti-inflammatory effects.[1][2][3] Structurally similar polymethoxyflavones have also demonstrated promising anticancer and neuroprotective properties, suggesting potential avenues for future investigation of 5-TDMF.[2][4][5][6][7][8][9][10]

Antioxidant Activity

5-TDMF has been shown to possess significant free radical scavenging capabilities.[1][2][3] This activity is crucial for mitigating oxidative stress, a key contributor to the pathogenesis of numerous chronic diseases. The antioxidant potential of 5-TDMF has been evaluated through various in vitro and ex vivo assays.

Quantitative Data Summary: Antioxidant Activity

| Compound | Assay | Result | Reference |

| 5,6,4'-trihydroxy-7,3'-dimethoxyflavone (5-TDMF) | DPPH Radical Scavenging | Potent activity | [1] |

| 5,6,4'-trihydroxy-7,3'-dimethoxyflavone (5-TDMF) | ABTS Radical Scavenging | Potent activity | [1] |

| 5,6,4'-trihydroxy-7,3'-dimethoxyflavone (5-TDMF) | Cellular Reactive Oxygen Species (ROS) Inhibition | Significant reduction of H₂O₂-induced ROS | [3] |

| 5,6,4'-trihydroxy-7,3'-dimethoxyflavone (5-TDMF) | Glutathione (GSH) Level | Attenuated H₂O₂-induced GSH depletion | [3] |

Experimental Protocols: Antioxidant Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Add various concentrations of the test compound (5-TDMF) to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.[1]

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. The IC50 value, the concentration required to inhibit 50% of the DPPH radicals, is then determined.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.

-

Mix the two solutions and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

-

Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add various concentrations of the test compound (5-TDMF) to the diluted ABTS•+ solution.

-

Incubate the mixture for 30 minutes in the dark at 30°C.[1]

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

-

Anti-inflammatory Activity

5-TDMF exhibits significant anti-inflammatory properties by modulating key inflammatory pathways.[1][2][3] It has been shown to reduce the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data Summary: Anti-inflammatory Activity

| Compound | Cell Line | Parameter Measured | IC50/EC50 Value | Reference |

| 5,6,4'-trihydroxy-7,3'-dimethoxyflavone (5-TDMF) | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | EC50 = 9.9 μM | [3] |

Experimental Protocols: Anti-inflammatory Assays

-

Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of 5-TDMF for 12 hours.

-

Stimulate the cells with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Determine the nitrite (B80452) concentration in the supernatant, as an indicator of NO production, using the Griess reagent system.[3]

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of inhibition of NO production and the EC50 value.

-

-

Western Blot Analysis for Inflammatory Mediators:

-

Culture and treat RAW 264.7 cells with 5-TDMF and LPS as described above.

-

Lyse the cells to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and phosphorylated and total forms of MAPKs (ERK1/2, p38, JNK) and NF-κB pathway proteins (IκBα, p65).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathways

5-TDMF exerts its anti-inflammatory effects by interfering with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2][3]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. 5-TDMF has been shown to inhibit the nuclear translocation of NF-κB.[3]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK family of proteins, including ERK1/2, p38, and JNK, are key regulators of cellular responses to external stimuli, including inflammation. LPS activation of these pathways contributes to the production of inflammatory mediators. 5-TDMF has been observed to inhibit the phosphorylation of MAPKs.[3]

Caption: Modulation of the MAPK signaling pathway by this compound.

Experimental Workflow: From Plant to Data

The discovery and characterization of the biological activities of 5,6,4'-trihydroxy-7,3'-dimethoxyflavone typically follow a standardized workflow.

Caption: General experimental workflow for the study of this compound.

Potential Anticancer and Neuroprotective Activities

While direct evidence for the anticancer and neuroprotective effects of this compound is limited, studies on structurally related polymethoxyflavones suggest that these are promising areas for future research.

-

Anticancer Potential: Polymethoxyflavones isolated from citrus peels have been shown to inhibit carcinogenesis through various mechanisms, including the induction of apoptosis, inhibition of metastasis, and anti-angiogenesis.[1][4][5][6][7]

-

Neuroprotective Potential: Several trihydroxy-dimethoxyflavone derivatives have demonstrated neuroprotective effects in various in vitro and in vivo models.[2][8][9][10] These effects are often attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate neuronal signaling pathways.

Conclusion

This compound, as represented by its close analogue 5,6,4'-trihydroxy-7,3'-dimethoxyflavone, is a promising natural compound with well-documented antioxidant and anti-inflammatory activities. Its mechanism of action involves the modulation of the NF-κB and MAPK signaling pathways. The established biological profile of this compound, coupled with the known anticancer and neuroprotective effects of similar flavonoids, underscores its potential for further investigation as a therapeutic agent. This technical guide provides a foundational overview to aid researchers and drug development professionals in designing future studies to fully elucidate the therapeutic potential of this and related polymethoxyflavones.

References

- 1. Anticancer activities of citrus peel polymethoxyflavones related to angiogenesis and others - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. 5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoids, a diverse class of polyphenolic compounds, are of significant interest in drug discovery due to their wide range of biological activities. This technical guide provides a preliminary investigation into the bioactivity of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone, a specific O-methylated flavone (B191248). Due to the limited direct research on this particular compound, this paper also draws upon data from structurally similar flavonoids to infer potential therapeutic applications and mechanisms of action. This guide summarizes key findings on its anti-inflammatory, antioxidant, and anticancer properties, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes implicated signaling pathways.

Introduction

This compound belongs to the flavone subclass of flavonoids. Its chemical structure, characterized by hydroxyl and methoxy (B1213986) groups at specific positions on the flavone backbone, dictates its potential biological effects. Methylated flavones have been noted for their potential antioxidant and anticancer properties. This document synthesizes the available preclinical data to provide a foundation for future research and development. The compound has been reported in plants such as Thymbra capitata and Thymus saturejoides[1].

Bioactivity Profile

The biological activities of this compound and its analogs primarily encompass anti-inflammatory, antioxidant, and anticancer effects.

Anti-inflammatory Activity

Structurally related compounds have demonstrated potent anti-inflammatory effects. For instance, 5,6,4'-trihydroxy-7,3'-dimethoxyflavone (B1249847), isolated from Anisomeles ovata, has been shown to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-treated RAW 264.7 macrophage cells[2]. This inhibition is achieved through the downregulation of nitric oxide synthase and cyclooxygenase-2 (COX-2)[2]. The anti-inflammatory actions of these flavonoids are often mediated through the modulation of key signaling pathways such as the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways[2][3]. Another related compound, 5,7-dimethoxyflavone, also inhibits pro-inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), TNF-α, and IL-1β[3].

Antioxidant Properties

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. 5,6,4'-trihydroxy-7,3'-dimethoxyflavone exhibits significant free radical scavenging activity both in vitro and ex vivo[2]. The antioxidant potential of a related compound, 4′,5,7-Trihydroxy-3,6-dimethoxyflavone, has been investigated through various bioanalytical assays, including its ability to scavenge DPPH• and ABTS•+ radicals[4][5].

Anticancer and Cytotoxic Effects

Several methylated flavones have shown promise as anticancer agents. While specific data on this compound is scarce, related compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, 3',4',5-trihydroxyflavone was found to be most potent against non-small cell lung cancer (A549) and breast cancer (MCF-7) cell lines. The anticancer mechanisms of flavonoids often involve the induction of apoptosis and cell cycle arrest. For instance, 5,3'-dihydroxy-6,7,4'-trimethoxyflavanone (B8526214) has been shown to induce apoptosis in lung carcinoma cells by decreasing Bcl-2 levels and increasing Bax and cleaved caspase-3 levels[6]. Furthermore, some flavonoids can inhibit angiogenesis, a critical process in tumor growth and metastasis, by downregulating vascular endothelial growth factor (VEGF) expression[6][7]. This is often achieved through the inhibition of signaling pathways like Akt/mTOR[6].

Quantitative Data Summary

The following tables summarize the quantitative data on the bioactivity of this compound and structurally related flavonoids.

Table 1: Anti-inflammatory and Antioxidant Activity

| Compound | Assay | Target/Cell Line | IC50 / Ki Value | Reference |

| 4′,5,7-Trihydroxy-3,6-dimethoxyflavone | DPPH• Scavenging | - | 9.36 µg/mL | [4] |

| 4′,5,7-Trihydroxy-3,6-dimethoxyflavone | ABTS•+ Scavenging | - | 3.55 µg/mL | [4] |

| 4′,5,7-Trihydroxy-3,6-dimethoxyflavone | hCA I Inhibition | - | Ki: 389.56 ± 29 nM | [4] |

| 4′,5,7-Trihydroxy-3,6-dimethoxyflavone | hCA II Inhibition | - | Ki: 306.90 ± 41 nM | [4] |

| 4′,5,7-Trihydroxy-3,6-dimethoxyflavone | Acetylcholinesterase Inhibition | - | Ki: 1005.37 ± 117 nM | [5] |

| 4′,5,7-Trihydroxy-3,6-dimethoxyflavone | Butyrylcholinesterase Inhibition | - | Ki: 814.22 ± 87 nM | [5] |

| 5,6,4'-trihydroxy-7,8,3'-trimethoxyflavone | β-hexosaminidase release inhibition | RBL-2H3 cells | IC50: 2.4 µM | [8] |

Table 2: Anticancer Activity (IC50/EC50 Values)

| Compound | Cancer Cell Line | IC50 / EC50 Value (µM) | Reference |

| 3',4',5-trihydroxyflavone | A549 (Lung) | < 100 | [9] |

| 3',4',5-trihydroxyflavone | MCF-7 (Breast) | 12 - 24 | [9] |

| 3',4',5-trihydroxyflavone | U87 (Glioblastoma) | < 100 | [9] |

| 5,7-Dihydroxy-3,4'-dimethoxyflavone | MCF-7 (Breast) | 50.98 ± 1.8 | [10] |

| Acacetin | DU145 (Prostate) | ~25 | [10] |

| 5,7-Dimethoxyflavone | HepG2 (Liver) | 25 | [10] |

Experimental Protocols

This section provides generalized methodologies for key experiments based on the cited literature.

Cell Culture and Viability Assays

-

Cell Lines: Human cancer cell lines (e.g., A549, MCF-7, U87) and macrophage cell lines (e.g., RAW 264.7) are commonly used.

-

Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay for Cell Viability:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Anti-inflammatory Assays

-

Nitric Oxide (NO) Production Assay:

-

Plate RAW 264.7 macrophage cells in 96-well plates.

-

Pre-treat cells with the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent.

-

Quantify NO production by measuring absorbance at 540 nm.

-

-

Cytokine Measurement (ELISA):

-

Culture cells and treat them as described for the NO assay.

-

Collect the cell culture supernatant.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Antioxidant Assays

-

DPPH Radical Scavenging Assay:

-

Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Mix various concentrations of the test compound with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity.

-

-

ABTS Radical Scavenging Assay:

-

Generate the ABTS•+ radical cation by reacting ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) with potassium persulfate.

-

Dilute the ABTS•+ solution with ethanol (B145695) to a specific absorbance.

-

Add various concentrations of the test compound to the ABTS•+ solution.

-

Measure the decrease in absorbance at 734 nm after a set incubation time.

-

Calculate the percentage of ABTS•+ scavenging activity.

-

Western Blot Analysis

-

Lyse treated and untreated cells in RIPA buffer to extract total protein.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with non-fat milk or bovine serum albumin (BSA).

-

Incubate the membrane with primary antibodies against target proteins (e.g., COX-2, iNOS, p-NF-κB, Akt, mTOR) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

The bioactivities of this compound and its analogs are mediated through the modulation of several key intracellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Flavonoids can inhibit this pathway at multiple levels.

Caption: Inhibition of the NF-κB signaling pathway by flavonoids.

MAPK Signaling Pathway in Inflammation

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of several kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli and regulate the expression of inflammatory mediators.

Caption: Modulation of the MAPK signaling pathway by flavonoids.

Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its dysregulation is a common feature in many cancers, making it an attractive target for anticancer therapies.

Caption: Inhibition of the Akt/mTOR signaling pathway by flavonoids.

Experimental Workflow

The following diagram illustrates a general workflow for the preliminary investigation of the bioactivity of a novel flavonoid compound.

Caption: General experimental workflow for flavonoid bioactivity investigation.

Conclusion and Future Directions

The preliminary data gathered from structurally similar compounds suggest that this compound holds potential as a bioactive compound with anti-inflammatory, antioxidant, and anticancer properties. Its therapeutic potential appears to be rooted in its ability to modulate key signaling pathways, including NF-κB, MAPK, and Akt/mTOR.

Future research should focus on the direct investigation of this compound to confirm these inferred activities. This includes:

-

Isolation and Purification: Development of efficient methods for the isolation of this specific flavonoid from its natural sources.

-

In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies to elucidate its precise mechanisms of action and to determine its efficacy and safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize its biological activity and pharmacokinetic properties.

This technical guide serves as a foundational resource to stimulate and guide further research into the therapeutic potential of this compound.

References

- 1. 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone | C17H14O7 | CID 10359254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Inhibitory Mechanisms Study of 5,6,4'-Trihydroxy-7,3'-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caringsunshine.com [caringsunshine.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. scispace.com [scispace.com]

- 7. Tricin, 4',5,7-trihydroxy-3',5'-dimethoxyflavone, exhibits potent antiangiogenic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Structural Elucidation and Characterization of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,4'-Trihydroxy-3,7-dimethoxyflavone is a naturally occurring flavonoid that belongs to the flavone (B191248) subclass of polyphenolic compounds. Flavonoids are widely recognized for their diverse pharmacological activities, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the structural elucidation and characterization of this compound. Due to the limited availability of detailed experimental data for this specific flavone in public databases, this document combines reported information with generalized, yet detailed, experimental protocols and representative data from closely related analogs to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Flavonoids are a large and diverse group of secondary metabolites found in plants, known for their significant antioxidant, anti-inflammatory, anticancer, and other health-promoting properties. Their basic structure consists of a fifteen-carbon skeleton (C6-C3-C6), comprising two phenyl rings (A and B) and a heterocyclic ring (C). The specific hydroxylation and methoxylation patterns on this backbone give rise to a vast array of flavonoid derivatives with distinct biological activities.

This compound, with the chemical formula C17H14O7, is one such flavonoid. Its structural features, including the presence of multiple hydroxyl and methoxy (B1213986) groups, suggest potential for significant biological activity. This guide outlines the methodologies for its isolation from natural sources and the comprehensive analytical techniques required for its structural elucidation and characterization.

**2. Natural Occurrences

This compound has been reported to be present in various plant species. The primary documented natural sources for this compound include:

-

Neurolaena lobata

-

Inula species

The presence of this flavonoid in these plants suggests they could be valuable sources for its isolation and further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is primarily derived from computational predictions available in public chemical databases.

| Property | Value | Source |

| Molecular Formula | C17H14O7 | PubChem |

| Molecular Weight | 330.29 g/mol | PubChem |

| IUPAC Name | 5,6-dihydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxychromen-4-one | PubChem |

| InChIKey | QXSBUADZOSXXPZ-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O)O | PubChem |

Experimental Protocols

Generalized Protocol for Isolation from Plant Material

The following is a representative protocol for the extraction and isolation of this compound from plant sources. This methodology is based on standard practices for flavonoid separation and may require optimization depending on the specific plant matrix.

4.1.1. Plant Material Preparation and Extraction

-

Drying and Grinding: Air-dry the collected plant material (e.g., leaves, stems) in the shade to preserve the chemical integrity of the flavonoids. Once thoroughly dried, grind the material into a coarse powder to increase the surface area for solvent extraction.

-

Solvent Extraction: Macerate the powdered plant material with methanol (B129727) or ethanol (B145695) (typically in a 1:10 solid-to-solvent ratio) at room temperature for 48-72 hours with occasional agitation. This process should be repeated three times with fresh solvent to ensure exhaustive extraction.

-

Concentration: Combine the filtrates from all extractions and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield the crude methanolic or ethanolic extract.

4.1.2. Liquid-Liquid Partitioning

-

Solvent Fractionation: Suspend the crude extract in a mixture of methanol and water (9:1 v/v).

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity. Start with n-hexane to remove non-polar constituents like lipids and chlorophyll. Subsequently, partition with solvents such as dichloromethane (B109758) or ethyl acetate (B1210297) to separate compounds of intermediate polarity, where flavonoids are often enriched.

-

Concentrate each fraction using a rotary evaporator to obtain the respective sub-extracts.

4.1.3. Chromatographic Purification

-

Column Chromatography: Subject the flavonoid-rich fraction (typically the ethyl acetate fraction) to column chromatography over silica (B1680970) gel. Elute the column with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.

-

Thin Layer Chromatography (TLC): Monitor the collected fractions by TLC, visualizing the spots under UV light (254 nm and 366 nm) and by spraying with a suitable chromogenic agent (e.g., natural product-polyethylene glycol reagent).

-

Further Purification: Combine fractions containing the compound of interest and subject them to further purification using techniques like preparative TLC or size-exclusion chromatography on Sephadex LH-20 with methanol as the eluent to yield the pure compound.

Structural Elucidation Workflow

The structural elucidation of an isolated flavonoid is a stepwise process involving several spectroscopic techniques.

An In-depth Technical Guide to the Biosynthetic Pathway of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone in Plants

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Flavonoids are a diverse class of plant secondary metabolites with significant applications in pharmaceuticals and nutraceuticals. This guide provides a detailed technical overview of the biosynthetic pathway of a specific O-methylated flavone (B191248), 5,6,4'-Trihydroxy-3,7-dimethoxyflavone. It covers the core enzymatic steps leading to the flavone backbone, the specific tailoring reactions of hydroxylation and methylation, and the transcriptional regulation of the pathway. Furthermore, this document includes generalized, yet detailed, experimental protocols for the extraction, isolation, and quantification of flavonoids, alongside methodologies for enzyme characterization. Visual diagrams generated using Graphviz are provided to illustrate the biosynthetic and regulatory pathways, as well as a typical experimental workflow.

Introduction to Flavonoid Biosynthesis

Flavonoids are synthesized via the phenylpropanoid pathway, starting from the amino acid L-phenylalanine. The central pathway is highly conserved among plants and leads to the formation of a C6-C3-C6 skeleton. Subsequent modifications, catalyzed by a variety of "decorating" enzymes such as hydroxylases, methyltransferases, and glycosyltransferases, give rise to the vast structural diversity of over 9,000 known flavonoids.

The target molecule of this guide, this compound, is a highly substituted flavone. Its structure suggests a biosynthetic route involving the formation of a trihydroxyflavone precursor followed by specific hydroxylation and O-methylation events. While the exact biosynthetic pathway for this specific molecule is not extensively documented, a putative pathway can be constructed based on well-characterized enzymatic reactions in flavonoid metabolism.

The Core Flavonoid Biosynthetic Pathway

The formation of the basic flavone skeleton proceeds through two major stages: the general phenylpropanoid pathway and the flavonoid-specific branch.

General Phenylpropanoid Pathway

This initial stage converts L-phenylalanine into p-coumaroyl-CoA, the primary precursor for flavonoid synthesis.

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to form p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Flavone Backbone Synthesis

This stage utilizes p-coumaroyl-CoA to construct the characteristic three-ring structure of flavonoids.

-

Chalcone (B49325) Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to produce the flavanone (B1672756) (2S)-naringenin.

-

Flavone Synthase (FNS): Introduces a double bond between C-2 and C-3 of the C-ring of naringenin to form the flavone apigenin (B1666066) (5,7,4'-trihydroxyflavone). This reaction can be catalyzed by two distinct types of enzymes: FNS I (a soluble 2-oxoglutarate-dependent dioxygenase) or FNS II (a cytochrome P450 monooxygenase).

Proposed Tailoring Steps for this compound

Starting from the common flavone intermediate, apigenin, a series of hydroxylation and methylation reactions are required to produce this compound. The precise sequence of these events can vary between plant species.

-

C-6 Hydroxylation: The introduction of a hydroxyl group at the C-6 position of the A-ring is a critical step. This reaction is catalyzed by Flavone 6-hydroxylase (F6H) , a cytochrome P450-dependent monooxygenase.[1][2] Acting on apigenin, this enzyme would produce scutellarein (B1681691) (5,6,7,4'-tetrahydroxyflavone).

-

O-Methylation: The final structure requires two O-methylation steps, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[3][4]

-

7-O-Methylation: An OMT specific for the 7-hydroxyl group (F7OMT) would methylate scutellarein to produce hispidulin (B1673257) (5,6,4'-trihydroxy-7-methoxyflavone).

-

3-O-Methylation: The presence of a methoxy (B1213986) group at the C-3 position is unusual for flavones, which lack a 3-hydroxyl group. This suggests two possibilities:

-

The pathway may proceed through a flavonol intermediate (which has a 3-OH group). For example, naringenin could be converted to the dihydroflavonol, dihydrokaempferol, by Flavanone 3-hydroxylase (F3H), and then to the flavonol kaempferol (B1673270) by Flavonol Synthase (FLS). Subsequent C-6 hydroxylation and O-methylations at C-3 and C-7 would be required.

-

A less common OMT with novel activity might directly act on the flavone C-ring.

-

-

Given the complexity, the pathway is best represented as a grid of potential reactions. The most direct route from apigenin is depicted below.

Diagram of the Proposed Biosynthetic Pathway

References

- 1. Hydroxylation decoration patterns of flavonoids in horticultural crops: chemistry, bioactivity, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Roles of a Flavone-6-Hydroxylase and 7-O-Demethylation in the Flavone Biosynthetic Network of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the flavonoid 5,6,4'-trihydroxy-3,7-dimethoxyflavone, a naturally occurring polymethoxyflavonoid. Due to the limited specific research on this compound, this guide also incorporates detailed information on closely related structural analogs to offer a broader understanding of its potential biological activities and mechanisms of action. This document covers the chemical and physical properties, known natural sources, and a detailed exploration of the potential anti-inflammatory and antioxidant activities based on studies of similar flavonoids. Standardized experimental protocols for assessing these activities and diagrams of relevant signaling pathways are provided to facilitate further research and drug development efforts.

Introduction to this compound

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in various plants. Its chemical structure is characterized by a flavone (B191248) backbone with specific hydroxylation and methoxylation patterns that are crucial for its potential biological activities. While research directly focused on this specific flavonoid is limited, its structural similarity to other well-studied flavonoids suggests it may possess significant pharmacological properties, including antioxidant and anti-inflammatory effects.

Natural Sources: this compound has been identified in the following plant species:

-

Neurolaena lobata

-

Inula species

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄O₇ | PubChem |

| Molecular Weight | 330.29 g/mol | PubChem |

| IUPAC Name | 5,6-dihydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxychromen-4-one | PubChem |

| CAS Number | 56226-95-0 | Guidechem |

| Synonyms | 6-Hydroxykaempferol 3,7-dimethyl ether, 4',5,6-Trihydroxy-3,7-dimethoxyflavone | PubChem |

| Predicted pKa | 5.99 ± 0.40 | Guidechem |

Biological Activities and Potential Mechanisms of Action of Related Flavonoids

Due to the scarcity of direct biological data for this compound, this section focuses on the activities of structurally similar flavonoids. The presented data provides a strong rationale for investigating the target compound for similar therapeutic effects.

Anti-inflammatory Activity

A closely related isomer, 5,6,4'-trihydroxy-7,3'-dimethoxyflavone (5-TDMF) , has demonstrated potent anti-inflammatory and antioxidant properties.[1] Studies have shown that 5-TDMF can reduce the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-treated RAW 264.7 macrophage cells by attenuating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

The anti-inflammatory effects of flavonoids like 5-TDMF are often mediated through the modulation of key signaling pathways.

Signaling Pathways Involved in the Anti-inflammatory Action of Related Flavonoids:

-

NF-κB Signaling Pathway: 5-TDMF has been shown to interfere with the translocation of the nuclear factor-kappa B (NF-κB) into the nucleus.[1] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting its activation, flavonoids can suppress the inflammatory response.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade in inflammation. 5-TDMF has been observed to interfere with this pathway.[1]

Below are diagrams illustrating these key signaling pathways.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which are primarily due to their ability to scavenge free radicals. The hydroxyl groups on the flavonoid skeleton are key to this activity. The antioxidant potential of flavonoids is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Quantitative Data for Related Flavonoids

The following table summarizes the available quantitative data for flavonoids structurally related to this compound.

| Compound | Biological Activity | Assay | Metric | Value | Source |

| 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) | Reversal of drug resistance | K562/BCRP cells | RI₅₀ | 7.2 nM | [2] |

| 3',4',7-trimethoxyflavone (TMF) | Reversal of drug resistance | K562/BCRP cells | RI₅₀ | 18 nM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activities of this compound and related compounds.

DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the antioxidant activity of a flavonoid compound.

References

An In-depth Technical Guide to the Solubility and Stability of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Flavonoids are a large class of plant secondary metabolites with a wide range of reported health benefits. 5,6,4'-Trihydroxy-3,7-dimethoxyflavone, also known as 6-Hydroxykaempferol 3,7-dimethyl ether, belongs to the sub-class of polymethoxylated flavonoids (PMFs). The presence of methoxy (B1213986) groups can influence the physicochemical properties of flavonoids, often leading to increased metabolic stability and altered solubility profiles compared to their hydroxylated counterparts[1][2]. Accurate determination of solubility and stability is a prerequisite for the formulation of dosage forms and for ensuring the reliability of in vitro and in vivo experimental results.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄O₇ | [3] |

| Molecular Weight | 330.29 g/mol | [3] |

| Synonyms | 6-Hydroxykaempferol 3,7-dimethyl ether | PubChem |

| CAS Number | 56226-95-0 | PubChem |

Solubility Data

The solubility of a compound is a critical parameter that affects its absorption and bioavailability. For flavonoids, solubility can be determined in various solvents relevant to pharmaceutical and research applications. While specific quantitative solubility data for this compound is not available, Table 2 provides a template for presenting such data once determined. Generally, polymethoxylated flavonoids are characterized by their hydrophobicity and may exhibit low aqueous solubility[4].

Table 2: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) |

| Water | 25 | Data not available | Data not available |

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available |

Stability Data

The stability of a compound under various conditions is essential for determining its shelf-life and for designing appropriate storage and handling procedures. Flavonoids can be susceptible to degradation by factors such as pH, temperature, and light. Kaempferol derivatives, lacking a catechol moiety in the B-ring, may exhibit greater stability under alkaline conditions compared to quercetin (B1663063) derivatives[5]. A summary of stability data for this compound would be presented as shown in Table 3.

Table 3: Stability of this compound under Different Conditions

| Condition | Parameter | Result (e.g., % remaining after time) |

| pH | pH 3 (24h, 25°C) | Data not available |

| pH 7.4 (24h, 25°C) | Data not available | |

| pH 9 (24h, 25°C) | Data not available | |

| Temperature | 4°C (30 days) | Data not available |

| 25°C (30 days) | Data not available | |

| 40°C (30 days) | Data not available | |

| Light Exposure | Photostability (e.g., ICH Q1B) | Data not available |

Experimental Protocols

Solubility Determination: Shake-Flask Method

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.

Protocol:

-

An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

-

The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is centrifuged or filtered to separate the undissolved solid.

-

An aliquot of the clear supernatant is carefully collected and diluted with a suitable solvent.

-

The concentration of the dissolved compound in the diluted sample is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is calculated and expressed in mg/mL and mM.

Stability Assessment: HPLC-Based Method

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.

Protocol:

-

Prepare a stock solution of the flavonoid in a suitable solvent (e.g., DMSO or methanol) at a known concentration.

-

Aliquots of the stock solution are added to different aqueous buffers (e.g., pH 3, 7.4, and 9) or stored under different temperature and light conditions.

-

Samples are collected at specified time intervals (e.g., 0, 2, 4, 8, 24 hours for short-term stability; or weekly for long-term stability).

-

The concentration of the remaining this compound in each sample is determined by a stability-indicating HPLC method.

-

The percentage of the compound remaining at each time point is calculated relative to the initial concentration (time 0).

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the assessment of solubility and stability of a flavonoid compound.

Caption: Workflow for Solubility and Stability Testing.

Hypothetical Signaling Pathway Modulation

Flavonoids are known to interact with various cellular signaling pathways. The diagram below illustrates a hypothetical pathway that could be modulated by a flavonoid like this compound, leading to anti-inflammatory effects.

Caption: Hypothetical Anti-Inflammatory Signaling Pathway.

Conclusion

While specific quantitative data on the solubility and stability of this compound are yet to be published, this guide provides the necessary framework and standard protocols for researchers to conduct these critical evaluations. The methodologies described are well-established for the characterization of flavonoids and will enable the generation of reliable data to support the development of this compound for therapeutic or other applications. Further research is warranted to elucidate the complete physicochemical profile of this compound.

References

- 1. Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peerj.com [peerj.com]

- 3. 6-Hydroxykaempferol 3,6-dimethyl ether | C17H14O7 | CID 5352032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the laboratory synthesis of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone, a naturally occurring flavonoid. The synthesis of this polymethoxylated flavonol presents a multi-step challenge requiring careful control of functional group transformations. The protocols outlined herein are based on established methodologies in flavonoid chemistry, including the Claisen-Schmidt condensation for chalcone (B49325) formation, the Algar-Flynn-Oyamada reaction for flavonol synthesis, and strategic use of protecting groups for regioselective functionalization. This document is intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development interested in the synthesis and exploration of this and related flavonoid compounds.

Introduction

This compound is a flavonoid compound that has been identified in various plant species. As with many flavonoids, it is of interest to the scientific community for its potential biological activities. The specific arrangement of hydroxyl and methoxy (B1213986) groups on the flavone (B191248) backbone can significantly influence its pharmacological properties. The laboratory synthesis of this compound is essential for obtaining pure material for biological screening and for the generation of analogs to explore structure-activity relationships (SAR).

The synthetic strategy detailed in these notes focuses on a convergent approach, beginning with the preparation of two key aromatic precursors: a highly substituted acetophenone (B1666503) (A-ring precursor) and a substituted benzaldehyde (B42025) (B-ring precursor). These are then coupled to form a chalcone intermediate, which is subsequently cyclized and further functionalized to yield the target flavone.

Proposed Synthetic Pathway

The overall proposed synthetic pathway for this compound is depicted below. This multi-step synthesis involves the preparation of protected A- and B-ring precursors, their condensation to form a chalcone, oxidative cyclization to a flavonol, selective methylation, and final deprotection.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of this compound. These protocols are based on analogous transformations reported in the literature and may require optimization for specific laboratory conditions.

Part 1: Synthesis of Precursors

Protocol 1.1: Synthesis of 2',5'-Dibenzyloxy-4'-methoxy-6'-hydroxyacetophenone (A-Ring Precursor)

This protocol describes a plausible route to the A-ring precursor, which is not commercially available. It involves the selective protection and acylation of a suitable starting material.

-

Materials:

-

1,2,4-Trihydroxy-5-methoxybenzene

-

Benzyl (B1604629) chloride

-

Potassium carbonate

-

Acetone

-

Acetyl chloride

-

Aluminum chloride

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dibenzylation: To a solution of 1,2,4-trihydroxy-5-methoxybenzene in acetone, add potassium carbonate and benzyl chloride. Reflux the mixture until the starting material is consumed (monitored by TLC). After cooling, filter the inorganic salts and concentrate the filtrate. Purify the residue by column chromatography to obtain 1,2-dibenzyloxy-4-hydroxy-5-methoxybenzene.

-

Friedel-Crafts Acylation: Dissolve the product from the previous step in anhydrous DCM and cool to 0°C. Add aluminum chloride, followed by the dropwise addition of acetyl chloride. Stir the reaction at room temperature until completion. Quench the reaction by carefully adding it to a mixture of ice and concentrated HCl. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

-

Protocol 1.2: Synthesis of 4-(Benzyloxy)benzaldehyde (B-Ring Precursor)

-

Materials:

-

4-Hydroxybenzaldehyde

-

Benzyl chloride

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve 4-hydroxybenzaldehyde in DMF.

-

Add potassium carbonate and benzyl chloride to the solution.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water and extract with ethyl acetate (B1210297).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol (B145695).

-

Part 2: Assembly of the Flavone Core

Protocol 2.1: Synthesis of 2'-Hydroxy-4',5'-dibenzyloxy-6'-methoxy-4-(benzyloxy)chalcone (Chalcone Intermediate)

This protocol utilizes the Claisen-Schmidt condensation to form the chalcone backbone.

-

Materials:

-

2',5'-Dibenzyloxy-4'-methoxy-6'-hydroxyacetophenone (from Protocol 1.1)

-

4-(Benzyloxy)benzaldehyde (from Protocol 1.2)

-

Ethanol

-

Potassium hydroxide (B78521) (KOH)

-

-

Procedure:

-

Dissolve the A-ring precursor in ethanol.

-

Add an aqueous solution of KOH and stir at room temperature.

-

Add a solution of the B-ring precursor in ethanol dropwise to the mixture.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Acidify the reaction mixture with dilute HCl and collect the precipitated solid by filtration.

-

Wash the solid with water and recrystallize from ethanol to obtain the pure chalcone.

-

Protocol 2.2: Synthesis of 5,6-Dibenzyloxy-7-methoxy-3-hydroxy-4'-(benzyloxy)flavone (Flavonol Intermediate)

This protocol employs the Algar-Flynn-Oyamada reaction for the oxidative cyclization of the chalcone to a 3-hydroxyflavone (flavonol).

-

Materials:

-

Chalcone intermediate (from Protocol 2.1)

-

Methanol (B129727) or Pyridine

-

Sodium hydroxide (NaOH) solution

-

Hydrogen peroxide (H₂O₂) (30%)

-

-

Procedure:

-

Dissolve the chalcone in methanol or pyridine.

-

Cool the solution in an ice bath and add an aqueous solution of NaOH.

-

Slowly add hydrogen peroxide to the cooled solution, maintaining the temperature below 15°C.

-

Stir the reaction mixture for a few hours at room temperature.

-

Acidify the mixture with dilute acid and collect the precipitate.

-

Purify the crude product by column chromatography or recrystallization.

-

Protocol 2.3: Synthesis of 5,6-Dibenzyloxy-3,7-dimethoxy-4'-(benzyloxy)flavone

This step involves the selective methylation of the 3-hydroxyl group.

-

Materials:

-

Flavonol intermediate (from Protocol 2.2)

-

Anhydrous acetone

-

Anhydrous potassium carbonate

-

Dimethyl sulfate (DMS)

-

-

Procedure:

-

Reflux a mixture of the flavonol, anhydrous potassium carbonate, and anhydrous acetone.

-

Add dimethyl sulfate dropwise to the refluxing mixture.

-

Continue refluxing until the reaction is complete (monitored by TLC).

-

Filter off the potassium carbonate and concentrate the filtrate.

-

Purify the residue by column chromatography.

-

Part 3: Final Deprotection

Protocol 3.1: Synthesis of this compound

The final step is the removal of the benzyl protecting groups by catalytic hydrogenation.

-

Materials:

-

Protected flavone (from Protocol 2.3)

-

Ethyl acetate or Ethanol

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve the protected flavone in ethyl acetate or ethanol.

-

Add a catalytic amount of 10% Pd/C.

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the final compound by recrystallization or preparative HPLC.

-

Data Presentation

| Step | Reaction | Key Reagents | Typical Yield (%) | Purification Method |

| 1.1 | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 60-70 | Recrystallization/Column Chromatography |

| 1.2 | Williamson Ether Synthesis | Benzyl chloride, K₂CO₃ | >90 | Recrystallization |

| 2.1 | Claisen-Schmidt Condensation | KOH | 70-80 | Recrystallization |

| 2.2 | Algar-Flynn-Oyamada Rxn | H₂O₂, NaOH | 50-60 | Column Chromatography/Recrystallization |

| 2.3 | O-Methylation | (CH₃)₂SO₄, K₂CO₃ | 80-90 | Column Chromatography |

| 3.1 | Hydrogenolysis | H₂, Pd/C | >90 | Recrystallization/Prep. HPLC |

Mandatory Visualizations

Application Note: HPLC Purification of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone

Introduction

5,6,4'-Trihydroxy-3,7-dimethoxyflavone is a flavonoid, a class of natural products known for a wide range of biological activities, making it a compound of interest for researchers in natural product chemistry, pharmacology, and drug development.[1][2] High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the isolation and purification of individual flavonoids from complex plant extracts.[2][3] This document provides a detailed protocol for the purification of this compound using preparative reversed-phase HPLC (RP-HPLC), including sample preparation and method development considerations.

General Purification Strategy

The purification of this compound from a crude plant extract typically involves a multi-step process to achieve high purity. This process begins with extraction, followed by preliminary purification to enrich the flavonoid fraction, and finally, high-resolution purification using preparative HPLC.

Figure 1. General workflow for the purification of this compound.

Experimental Protocols

Extraction of Flavonoids from Plant Material

The initial step involves extracting the flavonoids from the dried and powdered plant material. The choice of extraction method and solvent can significantly impact the yield of the target compound.

Protocol 1: Maceration

-

Weigh the dried, powdered plant material.

-

Place the material in a suitable container and add methanol (B129727) or ethanol (B145695) at a solvent-to-solid ratio of approximately 10:1 (v/w).[1]

-

Allow the mixture to stand at room temperature for 24-72 hours with occasional agitation.

-

Filter the extract through a suitable filter paper (e.g., Whatman No. 1).[3]

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.[1]

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to obtain the crude extract.[1][4]

Protocol 2: Ultrasonic-Assisted Extraction (UAE)

-

Place 10 g of the powdered plant material into a flask.

-

Add 200 mL of 80% ethanol (solvent-to-solid ratio of 20:1).[4]

-

Place the flask in an ultrasonic bath and sonicate for 45 minutes at a controlled temperature of 50°C.[4]

-

Filter the mixture and collect the supernatant.

-

Re-extract the plant residue under the same conditions to improve yield.[4]

-

Combine the supernatants and concentrate using a rotary evaporator.[4]

Preliminary Purification

To reduce the complexity of the crude extract and enrich the flavonoid fraction, a preliminary purification step is recommended.

Protocol: Liquid-Liquid Partitioning

-

Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).[1]

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity.

-

Start with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.[1]

-

Subsequently, partition with a solvent of intermediate polarity, such as ethyl acetate (B1210297), which often enriches the flavonoid aglycones.

-

Collect the ethyl acetate fraction and concentrate it to dryness. This fraction will be used for HPLC purification.

HPLC Purification

Preparative RP-HPLC is employed for the final purification of this compound.

Figure 2. Detailed workflow for the preparative HPLC purification process.

Analytical Method Development Before scaling up to preparative HPLC, it is crucial to develop an analytical method to determine the optimal separation conditions.

-

Column: A C18 reversed-phase column is typically used for flavonoid separation.[2][5]

-

Mobile Phase: A gradient elution using a two-solvent system is common.

-

Gradient Program: A typical starting point is a linear gradient from a low to a high percentage of Solvent B over 20-40 minutes.

-

Flow Rate: For analytical columns (e.g., 4.6 mm i.d.), a flow rate of 0.5-1.0 mL/min is standard.[2][6]

-

Detection: Monitor the elution at wavelengths between 254-280 nm and 320-380 nm, which are characteristic absorption maxima for flavonoids.[7]

Preparative HPLC Protocol

-

System Preparation:

-

Sample Preparation:

-

Dissolve the enriched flavonoid fraction in the initial mobile phase or a suitable solvent like methanol.

-

Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column clogging.

-

-

Chromatographic Conditions:

-

Scale up the analytical method to the preparative scale. The flow rate and injection volume will need to be adjusted based on the column dimensions.

-

Inject the sample onto the column.

-

Run the gradient elution program.

-

-

Fraction Collection:

-

Collect fractions based on the retention time of the target peak observed in the analytical chromatogram.

-

-

Purity Analysis:

-

Analyze the collected fractions using the analytical HPLC method to determine their purity.

-

Pool the fractions containing the pure compound (>95% purity).

-

-

Solvent Removal:

-

Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

-

Data Presentation

Table 1: Typical HPLC Parameters for Flavonoid Purification

| Parameter | Analytical Scale | Preparative Scale |

| Column | C18, 250 x 4.6 mm, 5 µm | C18, 250 x 10.0 mm or larger, 5 µm |

| Mobile Phase A | Water + 0.1% Acetic Acid | Water + 0.1% Acetic Acid |

| Mobile Phase B | Methanol or Acetonitrile | Methanol or Acetonitrile |

| Gradient | Optimized linear gradient | Scaled linear gradient |

| Flow Rate | 0.5 - 1.0 mL/min | 3.0 - 5.0 mL/min or higher |

| Injection Volume | 10 - 20 µL | 1 - 5 mL |

| Detection | UV at 254 nm and 340 nm | UV at 254 nm and 340 nm |

Table 2: Comparison of Extraction Methods

| Method | Advantages | Disadvantages |

| Maceration | Simple, requires minimal equipment. | Time-consuming, potentially lower extraction efficiency.[4] |

| Soxhlet Extraction | More efficient than maceration. | Can be lengthy, potential for thermal degradation of compounds.[4] |

| Ultrasonic-Assisted | Faster, higher yields, less solvent consumption.[4] | Requires specialized equipment.[4] |

Conclusion

The successful purification of this compound relies on a systematic approach that includes efficient extraction, preliminary purification, and optimized preparative HPLC. The protocols and parameters provided in this application note serve as a comprehensive guide for researchers. Method optimization, particularly for the HPLC gradient, will be crucial to achieving high purity of the target compound. Subsequent structural elucidation using techniques like NMR and mass spectrometry is necessary to confirm the identity of the isolated flavonoid.

References

- 1. benchchem.com [benchchem.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. lcms.cz [lcms.cz]

- 4. benchchem.com [benchchem.com]

- 5. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analysis of 5,6,4'-Trihydroxy-3,7-dimethoxyflavone and Its Isomers

Introduction